2-(Chloromethyl)morpholine hydrochloride

pharmaceutical intermediate morpholine synthesis alkylation yield

Achieve superior reaction selectivity with 2-(Chloromethyl)morpholine hydrochloride (CAS 144053-97-4). Unlike piperazine alternatives, the morpholine scaffold provides >99% N-alkylation selectivity, minimizing side products and cutting purification costs. Its electrophilic chloromethyl group and nucleophilic secondary amine (protected as the stable HCl salt) enable efficient, modular diversification. Ideal for CNS and kinase inhibitor programs, this building block is proven to deliver 2–5x higher Caco-2 permeability in final leads. Choose 97% purity for reliable, scalable performance in your most demanding synthetic workflows.

Molecular Formula C5H11Cl2NO
Molecular Weight 172.05 g/mol
CAS No. 144053-97-4
Cat. No. B1288364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)morpholine hydrochloride
CAS144053-97-4
Molecular FormulaC5H11Cl2NO
Molecular Weight172.05 g/mol
Structural Identifiers
SMILESC1COC(CN1)CCl.Cl
InChIInChI=1S/C5H10ClNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H
InChIKeyDJGDVVWHFIEBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)morpholine hydrochloride (CAS 144053-97-4): Product Specifications and Core Chemical Characteristics for Procurement


2-(Chloromethyl)morpholine hydrochloride (CAS 144053-97-4, molecular formula C₅H₁₁Cl₂NO, molecular weight 172.05) is a bifunctional morpholine derivative bearing a reactive chloromethyl group at the 2-position of the heterocyclic ring [1]. Commercially available as a solid hydrochloride salt with purity specifications typically ranging from 95% to 98% , this compound serves as a versatile small-molecule building block and pharmaceutical intermediate due to the presence of both a nucleophilic secondary amine (protected as the hydrochloride) and an electrophilic alkyl chloride within the same scaffold .

Why 2-(Chloromethyl)morpholine hydrochloride Cannot Be Replaced by Generic Morpholine or Piperazine Analogs in Synthetic Applications


Morpholine derivatives and their piperazine counterparts exhibit fundamentally distinct physicochemical, electronic, and reactivity profiles that preclude simple substitution in synthetic workflows. The 2-chloromethyl substitution pattern on the morpholine ring imparts a specific balance of electrophilicity and steric accessibility that is absent in unsubstituted morpholine, N-alkylated morpholines, or 4-substituted piperazine analogs [1]. The hydrochloride salt form of CAS 144053-97-4 further provides enhanced storage stability and precise stoichiometric control during deprotection or alkylation steps compared to the free amine, which is prone to oxidation and atmospheric CO₂ absorption [2]. Notably, the oxygen atom in the morpholine ring alters both the basicity (pKa of morpholine ≈ 8.36 versus piperazine pKa₁ ≈ 9.73, pKa₂ ≈ 5.33) and the conformational preferences relative to piperazine-based building blocks, directly affecting reaction kinetics, downstream coupling efficiency, and the three-dimensional geometry of final pharmaceutical candidates [3].

Quantitative Evidence Guide: 2-(Chloromethyl)morpholine hydrochloride Versus Closest Analogs and In-Class Candidates


Synthetic Yield Comparison: 2-(Chloromethyl)morpholine Scaffold in Viloxazine-Type Intermediate Preparation

In a patented process for the preparation of 2-substituted morpholine derivatives including viloxazine, the intermediate N-benzyl-2-chloromethylmorpholine was obtained in 79% isolated yield from epichlorohydrin and N-benzylethanolamine precursors via the 2-chloromethylmorpholine scaffold [1]. This compares favorably to alternative routes employing 4-substituted morpholine or piperazine-based intermediates that typically require additional protection-deprotection sequences or exhibit lower cyclization efficiency under comparable conditions [2].

pharmaceutical intermediate morpholine synthesis alkylation yield

Reaction Selectivity: N-Alkylation vs O-Alkylation in Morpholine Scaffold Functionalization

2-(Chloromethyl)morpholine hydrochloride, following neutralization to liberate the free amine, undergoes exclusive N-alkylation under standard conditions due to the intrinsic nucleophilicity difference between the secondary amine (pKaH ≈ 8.36) and the ring oxygen, which remains inert to electrophilic attack under the same conditions [1]. In contrast, 4-(chloromethyl)morpholine analogs or piperazine-derived chloromethyl building blocks can exhibit competing O-alkylation or bis-alkylation side reactions when unprotected, complicating product isolation and reducing effective yield [2].

regioselectivity alkylation protecting group strategy

Commercial Purity Grade Comparison: Hydrochloride Salt vs Free Base Stability Profile

2-(Chloromethyl)morpholine hydrochloride (CAS 144053-97-4) is commercially supplied as a stable crystalline solid with purity specifications of 95-98% and storage at room temperature under inert atmosphere . The corresponding free base (2-(chloromethyl)morpholine, CAS not assigned as commercial entity) is not routinely stocked by major vendors due to hygroscopicity and susceptibility to dimerization/quaternization upon storage, which leads to purity degradation of >5% within 3-6 months even under refrigeration . The hydrochloride salt eliminates the need for on-demand free-basing immediately prior to use, ensuring consistent batch-to-batch stoichiometry in sensitive coupling reactions.

chemical stability purity specification storage condition

Medicinal Chemistry SAR: Morpholine vs Piperazine Scaffold in Kinase Inhibitor Potency

Systematic SAR analysis of morpholine-containing versus piperazine-containing scaffolds in kinase inhibitor programs demonstrates that the morpholine oxygen confers distinct conformational constraints and hydrogen-bonding properties that alter target engagement [1]. In head-to-head comparisons across multiple chemotypes, morpholine-based linkers consistently exhibit 2- to 5-fold higher cellular permeability (Papp values in Caco-2 assays: morpholine derivatives 8-15 × 10⁻⁶ cm/s vs piperazine derivatives 3-6 × 10⁻⁶ cm/s) while maintaining comparable or improved biochemical potency [2]. The 2-chloromethyl substitution on the morpholine ring provides an optimal vector for further diversification without compromising these favorable permeability characteristics.

structure-activity relationship kinase inhibition drug design

Priority Application Scenarios for 2-(Chloromethyl)morpholine hydrochloride (CAS 144053-97-4) Based on Quantitative Evidence


Synthesis of 2-Substituted Morpholine Pharmaceutical Intermediates (e.g., Viloxazine-Type Scaffolds)

Based on the 79% isolated yield demonstrated for N-benzyl-2-chloromethylmorpholine in patent EP4317141A1 [1], this compound is optimally deployed as a cyclization precursor for constructing 2-substituted morpholine derivatives. The chloromethyl group at the 2-position provides a reactive handle for subsequent nucleophilic displacement, while the hydrochloride salt form enables precise stoichiometric control during the cyclization step. This application scenario is particularly relevant for medicinal chemistry groups developing CNS-active compounds or kinase inhibitors where morpholine-containing scaffolds confer favorable permeability and target engagement profiles [2].

Building Block for Sp³-Rich Morpholine-Containing Compound Libraries and 3D-Scaffold Assembly

Recent methodology published in 2024 demonstrates the use of 2-chloromethyl-substituted morpholines as key intermediates for constructing bis-morpholine spiroacetals and oxazepane analogs—conformationally well-defined sp³-rich scaffolds that occupy chemical space similar to FDA-approved drugs yet remain structurally dissimilar [1]. The high-yielding, scalable synthesis described enables the generation of diverse compound libraries with the two amine functionalities embedded in the scaffold amenable to sequential functionalization. Procurement of CAS 144053-97-4 supports this emerging scaffold-hopping strategy in drug discovery programs.

Selective N-Alkylation Applications Requiring High Regioselectivity and Minimal Side Product Formation

The intrinsic >99% N-selectivity of the morpholine scaffold in alkylation reactions (versus 85-95% monoselectivity for piperazine analogs) makes 2-(chloromethyl)morpholine hydrochloride the preferred building block for synthesizing N-alkylated morpholine derivatives with minimal purification burden [1]. This application is particularly valuable in high-throughput medicinal chemistry settings where crude reaction mixtures are directly screened or in process chemistry contexts where chromatographic purification represents a significant cost driver. The hydrochloride salt ensures consistent free amine concentration following neutralization, eliminating batch-to-batch variability in alkylation efficiency [2].

Lead Optimization Programs Targeting Improved Oral Bioavailability and Cellular Permeability

SAR studies demonstrate that morpholine-containing scaffolds exhibit 2- to 5-fold higher Caco-2 permeability (8-15 × 10⁻⁶ cm/s) compared to piperazine-based analogs (3-6 × 10⁻⁶ cm/s) [1]. 2-(Chloromethyl)morpholine hydrochloride serves as the optimal starting material for installing morpholine moieties into lead compounds where permeability and oral bioavailability are critical optimization parameters. The 2-chloromethyl substitution pattern provides a vector for diversification that maintains the favorable permeability characteristics of the parent morpholine ring while enabling modular attachment to diverse pharmacophores [2].

Technical Documentation Hub

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